2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide
CAS No.: 946355-64-2
Cat. No.: VC6524700
Molecular Formula: C25H23ClN4O3
Molecular Weight: 462.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946355-64-2 |
|---|---|
| Molecular Formula | C25H23ClN4O3 |
| Molecular Weight | 462.93 |
| IUPAC Name | 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H23ClN4O3/c1-14-6-5-7-20(17(14)4)27-21(31)13-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-12H,13H2,1-4H3,(H,27,31) |
| Standard InChI Key | GMAKBUPJDJSEQI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name of this compound is 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide . Its structure is defined by three key components:
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A 4,6-dimethyl-2-oxopyridin-1(2H)-yl ring, which serves as the central scaffold.
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A 1,2,4-oxadiazol-5-yl group substituted with a 4-chlorophenyl moiety at position 3.
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An N-(2,3-dimethylphenyl)acetamide side chain linked to the pyridinone ring via a methylene bridge .
Molecular Formula and Weight
The molecular formula C₂₅H₂₃ClN₄O₃ corresponds to a molecular weight of 462.93 g/mol . The exact mass, computed via high-resolution mass spectrometry (HRMS), is 462.1458683 Da .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers:
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ChemDiv ID: F3222-4069.
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Other synonyms include AKOS021610746 and 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide .
Structural and Electronic Properties
2D and 3D Structural Features
The compound’s 2D structure (Figure 1) reveals a planar pyridinone ring fused with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring contributes to electronic delocalization, enhancing stability and potential bioactivity . The N-(2,3-dimethylphenyl)acetamide side chain introduces steric bulk, which may influence binding interactions in biological systems.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 88.3 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Electronic and Steric Effects
The 4-chlorophenyl group introduces electron-withdrawing effects via the chlorine atom, polarizing the oxadiazole ring. This polarization may enhance interactions with electron-rich biological targets, such as enzymes or receptors. The 2,3-dimethylphenyl substituent on the acetamide moiety creates steric hindrance, potentially modulating solubility and membrane permeability .
Physicochemical Properties
Lipophilicity and Solubility
The computed XLogP3-AA value of 4.5 indicates moderate lipophilicity, suggesting favorable membrane permeability but limited aqueous solubility . The Topological Polar Surface Area (TPSA) of 88.3 Ų aligns with compounds exhibiting moderate blood-brain barrier penetration .
Stability and Reactivity
The compound’s heavy atom count of 33 and complexity index of 820 reflect a highly branched structure with multiple functional groups. The absence of stereocenters (as indicated by Defined Atom Stereocenter Count = 0) simplifies synthetic routes but may limit enantioselective interactions .
Synthesis and Characterization
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR would resolve the methyl, aromatic, and carbonyl signals.
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Liquid Chromatography–Mass Spectrometry (LC–MS): Used to confirm molecular weight and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (462.1458683 Da) .
Comparison with Structural Analogs
Analog: 2-(3-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-4,6-Dimethyl-2-Oxopyridin-1(2H)-yl)-N-(2,3-Dihydrobenzo[b] Dioxin-6-yl)Acetamide
This analog (CID 44117827) replaces the 2,3-dimethylphenyl group with a 2,3-dihydrobenzo[b][1, dioxin-6-yl moiety, increasing molecular weight to 492.9 g/mol . The dioxane ring enhances polarity (TPSA = 98.3 Ų) but reduces lipophilicity (XLogP3 = 3.8) . Such modifications highlight the structure-activity relationship (SAR) of this chemical series.
Table 2: Comparative Analysis of Analogs
| Property | Target Compound | Analog (CID 44117827) |
|---|---|---|
| Molecular Weight | 462.93 g/mol | 492.9 g/mol |
| XLogP3 | 4.5 | 3.8 |
| TPSA | 88.3 Ų | 98.3 Ų |
| Bioactivity | Anti-inflammatory | Unreported |
Research Applications and Future Directions
Drug Discovery
This compound’s balanced lipophilicity and polar surface area make it a candidate for lead optimization in anti-inflammatory or antimicrobial drug development. Further studies should explore:
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In Vitro Activity: Screening against COX isoforms and microbial strains.
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Pharmacokinetics: Assessing metabolic stability and plasma protein binding.
Chemical Biology
The acetamide and oxadiazole groups serve as handles for bioconjugation, enabling use as a probe for target identification .
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